1-(1-(4-Bromophenyl)ethyl)piperazine hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-[1-(4-bromophenyl)ethyl]piperazine hydrochloride . This nomenclature reflects the following structural features:
- A piperazine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 4) serves as the parent structure.
- A 1-(4-bromophenyl)ethyl substituent is attached to the piperazine ring at position 1. The ethyl group bridges the piperazine nitrogen and the 4-bromophenyl moiety, which consists of a benzene ring substituted with a bromine atom at the para position.
- A hydrochloride counterion neutralizes the piperazine’s basic nitrogen.
The structural formula is represented in SMILES notation as CC(C1=CC=C(C=C1)Br)N2CCNCC2.Cl , which encodes the connectivity of atoms (Figure 1).
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Parent heterocycle | Piperazine (C₄H₁₀N₂) |
| Substituent | 1-(4-bromophenyl)ethyl group |
| Counterion | Chloride (Cl⁻) |
| Aromatic system | Para-brominated benzene ring |
CAS Registry Numbers and Alternative Chemical Identifiers
The compound is registered under the CAS Number 2206067-70-9 , which uniquely identifies it in chemical databases. Additional identifiers include:
These identifiers facilitate cross-referencing across regulatory, academic, and industrial platforms. For example, the InChIKey provides a standardized hashed representation of the molecular structure, enabling rapid database searches.
Molecular Formula and Weight Analysis
The molecular formula C₁₂H₁₈BrClN₂ indicates the compound comprises 12 carbon, 18 hydrogen, 1 bromine, 1 chlorine, and 2 nitrogen atoms. The molecular weight is 305.64 g/mol , as calculated by PubChem, which aligns with computational results (305.647 g/mol ) derived from atomic weight summation.
Table 2: Elemental Composition and Contributions
| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 12 | 12.011 | 144.132 |
| H | 18 | 1.008 | 18.144 |
| Br | 1 | 79.904 | 79.904 |
| Cl | 1 | 35.453 | 35.453 |
| N | 2 | 14.007 | 28.014 |
| Total | - | - | 305.647 |
The bromine and chlorine atoms account for 37.8% of the total molecular weight, highlighting their significant influence on the compound’s physicochemical properties.
Properties
Molecular Formula |
C12H18BrClN2 |
|---|---|
Molecular Weight |
305.64 g/mol |
IUPAC Name |
1-[1-(4-bromophenyl)ethyl]piperazine;hydrochloride |
InChI |
InChI=1S/C12H17BrN2.ClH/c1-10(15-8-6-14-7-9-15)11-2-4-12(13)5-3-11;/h2-5,10,14H,6-9H2,1H3;1H |
InChI Key |
FUTGYXCOSXNZBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N2CCNCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction of Piperazine with 4-Bromophenyl Ethyl Halide
- Reagents and Conditions: Piperazine is reacted with 1-(4-bromophenyl)ethyl bromide or chloride in a polar aprotic solvent such as dichloromethane or ethanol. The reaction is typically carried out at moderate temperatures (25–60 °C) under stirring.
- Mechanism: The nucleophilic nitrogen of piperazine attacks the electrophilic carbon of the ethyl halide, displacing the halide and forming the substituted piperazine.
- Yield: Optimized conditions report yields exceeding 85%, with reaction times ranging from 2 to 6 hours depending on temperature and solvent choice.
Bromination of Phenylpiperazine Derivatives
- An alternative approach involves first synthesizing 1-(4-bromophenyl)piperazine, followed by alkylation at the nitrogen with an ethyl group.
- The bromination step can be performed using aqueous hydrogen bromide in dimethyl sulfoxide (DMSO) at 60 °C for 2 hours, yielding 1-(4-bromophenyl)piperazine with high efficiency (up to 96% yield).
- Subsequent alkylation with ethyl halides under basic conditions affords the target compound.
Use of Catalysts and Brominating Agents
- In related synthetic methods for 1-(4-bromophenyl)piperidine (a close analog), catalysts such as tetra-n-butylammonium tetraphenylborate have been employed to facilitate bromination with reagents like N-bromosuccinimide (NBS) in solvents such as acetonitrile or dichloromethane at 15–40 °C.
- Although this method is described for piperidine derivatives, similar catalytic bromination strategies can be adapted for piperazine derivatives to improve yield and selectivity.
Microwave-Assisted Synthesis
- Microwave irradiation has been demonstrated to enhance reaction rates and yields in piperazine derivative synthesis.
- For example, the synthesis of 1-benzylpiperazine under microwave conditions achieved yields of 95–96% with reduced side products compared to conventional heating.
- This approach can be adapted for 1-(1-(4-bromophenyl)ethyl)piperazine hydrochloride synthesis to improve efficiency.
Representative Reaction Conditions and Yields
Purification and Salt Formation
- After synthesis, the free base is typically converted to the hydrochloride salt by treatment with hydrochloric acid in ethanol or other suitable solvents.
- The hydrochloride salt is isolated by crystallization or vacuum distillation, often using solvent mixtures such as dichloromethane and n-heptane for recrystallization to achieve high purity.
Summary of Key Research Findings
- The reaction of piperazine with 4-bromophenyl ethyl halides under mild conditions is the most straightforward and commonly used method.
- Bromination of phenylpiperazine intermediates using aqueous HBr in DMSO is efficient and yields high purity products.
- Catalytic bromination methods and microwave-assisted synthesis offer improvements in yield, reaction time, and selectivity.
- Conversion to the hydrochloride salt is essential for stability and pharmaceutical application.
- Reported yields for the overall synthesis typically range from 85% to 96%, depending on the method and conditions employed.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the phenyl ring undergoes electrophilic aromatic substitution (EAS) reactions. This reactivity enables functionalization at the para position relative to the ethylpiperazine group:
Mechanistic Insight :
-
The bromine atom acts as a strong electron-withdrawing group, directing incoming electrophiles to the meta position.
-
Piperazine’s electron-donating ethyl group enhances ring activation for EAS .
Piperazine Ring Functionalization
The secondary amines in the piperazine ring participate in alkylation and acylation reactions:
Alkylation
Acylation
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C | 1-(1-(4-Bromophenyl)ethyl)-4-acetylpiperazine | 91% |
Key Observation :
-
Alkylation occurs preferentially at the less sterically hindered nitrogen atom of the piperazine ring .
Cross-Coupling Reactions
The bromophenyl group facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings for biaryl or heteroaryl synthesis:
Optimization Note :
-
Reactions require anhydrous conditions and inert atmospheres (N₂/Ar) to prevent catalyst deactivation .
Reductive Amination
The primary amine in the ethylpiperazine side chain reacts with ketones/aldehydes:
| Substrate | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Cyclohexanone | NaBH₃CN, MeOH, RT | 1-(1-(4-Bromophenyl)ethyl)-4-cyclohexylpiperazine | 88% |
Applications :
-
Used to create structurally diverse ligands for receptor-binding studies (e.g., serotonin receptors) .
Salt Formation and pH-Dependent Reactivity
The hydrochloride salt undergoes proton exchange in basic media, liberating the free base for further reactions:
Cyclization Reactions
The compound serves as a precursor in heterocycle synthesis:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CS₂, DMF | Reflux, 6h | Thiadiazole-piperazine hybrids | 76% | |
| 4-Nitrobenzaldehyde | AcOH, RT | Bis-benzylidene piperazine derivatives | 68% |
Structural Impact :
-
Cyclization modifies the piperazine ring’s conformation, altering biological activity (e.g., enzyme inhibition) .
Oxidation Reactions
Controlled oxidation of sulfur-containing derivatives:
| Substrate | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thioether | H₂O₂, EtOH, 60°C | Sulfone derivatives | 90% |
Scientific Research Applications
Pharmaceutical Development
Key Role as an Intermediate
This compound is primarily utilized as an intermediate in the synthesis of psychoactive drugs. It has shown potential in targeting serotonin receptors, which are crucial for the treatment of mood disorders such as depression and anxiety. The pharmacological properties of 1-(1-(4-Bromophenyl)ethyl)piperazine hydrochloride make it a valuable candidate in drug design aimed at enhancing serotonergic activity .
Case Study: Antidepressant Development
Research has demonstrated that derivatives of this compound can lead to the development of novel antidepressants. For instance, modifications to its structure have been explored to enhance binding affinity to serotonin receptors, resulting in compounds with improved therapeutic profiles .
Neuroscience Research
Investigation of Neurotransmitter Mechanisms
In neuroscience, this compound is employed to study the central nervous system's mechanisms. It aids researchers in understanding how neurotransmitters affect behavior and mood regulation. By utilizing this compound in various assays, researchers can investigate the pharmacodynamics and pharmacokinetics of potential neuroactive substances .
Case Study: Behavioral Studies
Studies involving animal models have shown that compounds similar to 1-(1-(4-Bromophenyl)ethyl)piperazine hydrochloride can influence anxiety-like behaviors, providing insights into their potential therapeutic effects on anxiety disorders .
Analytical Chemistry
Development of Detection Methods
The compound is instrumental in developing analytical methods for detecting piperazine derivatives in biological samples. Its chemical properties facilitate the quantification and analysis of these substances, enhancing the reliability of drug testing and toxicology studies .
Case Study: Toxicology Screening
In toxicology, high-performance liquid chromatography (HPLC) methods have been developed using this compound as a standard for identifying piperazine-related substances in biological matrices, thereby improving the accuracy of toxicological assessments .
Material Science
Exploration in Polymer Development
Researchers are investigating the potential of 1-(1-(4-Bromophenyl)ethyl)piperazine hydrochloride for creating novel polymers. These materials could lead to advancements in drug delivery systems, improving the efficacy and targeting of therapeutic agents .
Case Study: Drug Delivery Systems
Innovations in polymer chemistry have incorporated this compound into formulations designed for controlled release applications. Such systems can enhance the bioavailability of drugs while minimizing side effects by ensuring sustained release over time .
Biological Assays
High-Throughput Screening Applications
The compound is frequently used in high-throughput screening assays to identify new drug candidates. Its role in streamlining the drug discovery process is significant, as it allows for efficient evaluation of numerous compounds against biological targets .
Case Study: Drug Candidate Identification
In a recent study, libraries of compounds including 1-(1-(4-Bromophenyl)ethyl)piperazine hydrochloride were screened against various cancer cell lines. This approach facilitated the identification of promising leads for further development into anticancer therapies .
Summary Table of Applications
| Application Area | Description | Example Case Study |
|---|---|---|
| Pharmaceutical Development | Intermediate for psychoactive drugs targeting serotonin receptors | Novel antidepressant development |
| Neuroscience Research | Investigating neurotransmitter mechanisms affecting behavior and mood | Behavioral studies on anxiety-like behaviors |
| Analytical Chemistry | Developing detection methods for piperazine derivatives | HPLC methods for toxicology screening |
| Material Science | Creating novel polymers for drug delivery systems | Controlled release formulations |
| Biological Assays | High-throughput screening for new drug candidates | Screening against cancer cell lines |
Mechanism of Action
The mechanism of action of 1-(1-(4-Bromophenyl)ethyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, enzymes, or ion channels, depending on its chemical structure and the biological system being studied. The exact molecular targets and pathways involved can vary, but the compound’s effects are typically mediated through its binding to specific proteins or nucleic acids, leading to changes in their activity or function.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural differences and similarities with analogous piperazine derivatives:
Key Observations:
- Ethyl vs. Direct Attachment : The ethyl spacer in the target compound may confer greater conformational flexibility than direct aryl attachment, influencing receptor interaction dynamics .
- Substituent Position : Para-substituted bromine (target) versus meta-substituted groups (e.g., m-CPP in ) alters receptor selectivity. Para-substitution often improves affinity for 5-HT₁A/5-HT₂ receptors .
Pharmacological Activity
- Serotonin Receptor Modulation : Piperazine derivatives with para-halogenated phenyl groups (e.g., 1-(4-bromophenyl)piperazine) exhibit affinity for 5-HT₁ and 5-HT₂ receptors. The target compound’s ethyl group may modulate efficacy, as seen in studies where ethyl-linked analogs like BD1063 act as sigma-1 antagonists .
- Locomotor Activity : Meta-substituted analogs like 1-(m-trifluoromethylphenyl)piperazine suppress locomotor activity via 5-HT₁B/5-HT₁C receptors, whereas para-substituted bromine in the target may shift this profile .
- Sigma Receptor Interaction : BD1063’s dichlorophenyl ethyl group confers sigma-1 antagonism, suggesting the target’s bromophenyl ethyl moiety could share similar properties .
Biological Activity
1-(1-(4-Bromophenyl)ethyl)piperazine hydrochloride is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential pharmacological activities. This compound features a piperazine ring substituted with a 4-bromophenyl group and an ethyl moiety, which contributes to its unique biological profile. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of 1-(1-(4-Bromophenyl)ethyl)piperazine hydrochloride can be represented as follows:
This structure highlights the presence of a bromine atom on the phenyl ring, which is crucial for its biological activity.
Antidepressant Effects
Research indicates that piperazine derivatives, including 1-(1-(4-Bromophenyl)ethyl)piperazine hydrochloride, may exhibit antidepressant properties . Studies suggest that these compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .
Anticancer Activity
The compound has also been evaluated for its anticancer activity . In vitro studies have demonstrated that analogs of piperazine derivatives can inhibit the growth of various cancer cell lines. For instance, modifications to the piperazine structure have shown promising results against pancreatic cancer cell lines, with certain derivatives achieving significant growth inhibition at low micromolar concentrations .
The biological activity of 1-(1-(4-Bromophenyl)ethyl)piperazine hydrochloride is largely attributed to its interaction with various neurotransmitter receptors and enzymes :
- Serotonin Receptors : The compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the synaptic cleft .
- Dopamine Receptors : It has shown potential in modulating dopamine receptor activity, which is essential for its antidepressant effects .
- Microtubule Destabilization : Some studies have indicated that related piperazine compounds can act as microtubule destabilizers, contributing to their anticancer effects by disrupting mitotic processes .
Case Studies and Experimental Data
A variety of studies have explored the biological activities of 1-(1-(4-Bromophenyl)ethyl)piperazine hydrochloride:
- In Vitro Studies : A study reported that analogs of this compound exhibited growth inhibition against multiple human cancer cell lines, including MCF-7 (breast cancer) and MiaPaCa-2 (pancreatic cancer). One derivative showed a GI50 value of approximately 14 µM against MCF-7 cells .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 4-Br | MCF-7 | 14 |
| 4-CF3 | MiaPaCa-2 | >50 |
- Pharmacological Profiles : Interaction studies revealed that the presence of the bromine substituent enhances binding affinity to neurotransmitter receptors compared to non-brominated analogs. This increase in affinity may lead to improved therapeutic outcomes in mood disorders and cancer treatment .
Q & A
Basic: What synthetic routes are commonly employed to prepare 1-(1-(4-Bromophenyl)ethyl)piperazine hydrochloride?
The synthesis typically involves functionalizing the piperazine ring with substituents such as aryl or alkyl groups. A common approach includes:
- N-Alkylation of piperazine : Reacting piperazine with a brominated arylalkyl halide (e.g., 1-(4-bromophenyl)ethyl bromide) under basic conditions to introduce the substituent.
- Acidification : Treating the freebase piperazine derivative with hydrochloric acid to form the hydrochloride salt .
- Purification : Recrystallization from ethanol or methanol is often used to isolate the hydrochloride salt .
Key Considerations : Optimize reaction temperature (e.g., 80–100°C for alkylation) and stoichiometry to minimize byproducts like di-substituted piperazines .
Basic: How is the purity and structural identity of this compound validated in research settings?
- Chromatography : Reverse-phase HPLC or LC-MS with a C18 column and mobile phases (e.g., acetonitrile/water with 0.1% TFA) can assess purity .
- Spectroscopy :
- Elemental Analysis : Validate the Cl⁻ content in the hydrochloride salt .
Advanced: How do researchers address contradictions in solubility data for this compound across studies?
Discrepancies in solubility (e.g., water vs. organic solvents) often arise from:
- Salt Form : The hydrochloride salt may exhibit higher aqueous solubility (~50–100 mg/mL) compared to the freebase .
- Crystallinity : Amorphous vs. crystalline forms can alter solubility profiles. Use differential scanning calorimetry (DSC) to characterize polymorphs .
- Experimental Conditions : Temperature and pH (e.g., acidic buffers for hydrochloride stability) must be standardized .
Mitigation : Report detailed experimental conditions (solvent, temperature, pH) and validate via parallel assays .
Advanced: What analytical strategies are used to study its degradation products under stress conditions?
- Forced Degradation : Expose the compound to heat (80°C), light (UV), or acidic/alkaline conditions.
- Separation : Use micellar or microemulsion LC with cyanopropyl-bonded columns to resolve degradation products (e.g., dehalogenated or oxidized derivatives) .
- Detection : High-resolution MS (e.g., Q-TOF) identifies fragment ions (e.g., loss of HCl or bromine) .
- Mechanistic Insight : Track pH-dependent hydrolysis of the piperazine ring or aryl-bromine bond cleavage .
Advanced: How does the 4-bromophenyl substituent influence the compound’s receptor-binding properties?
- Electronic Effects : The electron-withdrawing bromine enhances the electrophilicity of the aryl group, potentially increasing affinity for serotonin or dopamine receptors .
- Steric Effects : The ethyl linker between the aryl group and piperazine may modulate binding pocket interactions.
- Validation : Perform SAR studies by synthesizing analogs (e.g., replacing Br with Cl or F) and testing receptor activity via radioligand assays .
Basic: What safety precautions are critical when handling this compound in the lab?
- Respiratory Protection : Use fume hoods to avoid inhalation of fine powders, as piperazine derivatives are respiratory irritants .
- Skin/Eye Protection : Wear nitrile gloves and goggles; the hydrochloride salt can cause dermatitis or corneal damage .
- Storage : Keep in airtight containers at –20°C to prevent hygroscopic degradation .
Advanced: How can researchers optimize reaction yields in large-scale synthesis?
- Catalyst Screening : Test coupling agents (e.g., EDC/HOAt) for N-acylation or alkylation steps .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
